molecular formula C7H17NO2 B1618374 N-Methyl-bis(2-methoxyethyl)amine CAS No. 92260-33-8

N-Methyl-bis(2-methoxyethyl)amine

Cat. No. B1618374
CAS RN: 92260-33-8
M. Wt: 147.22 g/mol
InChI Key: WOMNOVKEEOBOTB-UHFFFAOYSA-N
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Description

“N-Methyl-bis(2-methoxyethyl)amine” is a chemical compound used in various applications. It is used to prepare pyrido [2,3-d]pyrimidin-7-ones as selective inhibitors of cyclin-dependent kinases 4 and 6. It is also used to synthesize (pyridyl)pyrazolopyrimidines as corticotropin-releasing factor receptor antagonists .


Synthesis Analysis

“N-Methyl-bis(2-methoxyethyl)amine” is typically synthesized through a reaction of 2-methoxyethylamine with iodomethane in the presence of a base. The reaction conditions are often room temperature or slightly heated, usually under acidic or neutral conditions . It can also be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .


Molecular Structure Analysis

The molecular formula of “N-Methyl-bis(2-methoxyethyl)amine” is C6H15NO2, and its molecular weight is 133.19 . For more detailed structural analysis, single crystal X-ray diffraction studies or similar techniques would be required .


Chemical Reactions Analysis

“N-Methyl-bis(2-methoxyethyl)amine” can be used in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

“N-Methyl-bis(2-methoxyethyl)amine” has a density of 0.902 g/mL at 25 °C, a boiling point of 170-172 °C, and a refractive index of n20/D 1.419 . It is completely miscible in water .

Scientific Research Applications

Cycloadditions in Organic Synthesis

N-Methylidene[bis(trimethylsilyl)methyl]amine, a related compound to N-Methyl-bis(2-methoxyethyl)amine, has been utilized in organic synthesis, particularly in [2 + 2] cycloadditions with ketenes. This process leads to the formation of β-lactams in a single step, demonstrating its utility in synthesizing complex organic structures (Palomo et al., 1997).

Coordination Chemistry and Magnetism

In coordination chemistry, derivatives of N-Methyl-bis(2-methoxyethyl)amine have been used to synthesize manganese(II) complexes. These complexes exhibit interesting structural features and magnetic properties, contributing to the study of metal-ligand interactions and their potential applications in materials science (Wu et al., 2004).

Trifluoroacetylation Reagents

N-Methyl-bis(trifluoroacetamide), a related compound, serves as a reagent for trifluoroacetylation. This application is significant in analytical chemistry, particularly for the modification and detection of various functional groups in molecules (Donike, 1973).

Dendrimer Synthesis

Dendrimers with N-Methyl-bis(2-methoxyethyl)amine end groups have been synthesized, demonstrating solubility in both organic solvents and aqueous solutions. Their ability to increase the solubility of hydrophobic compounds like pyrene in water highlights their potential in drug delivery and other biomedical applications (Pan & Ford, 1999).

Aromatic Amine Methylation

The compound has been used in the selective methylation of aromatic amines, showcasing its relevance in organic synthesis. This process leads to the formation of secondary amines, which are crucial in various chemical industries (Ogata et al., 2018).

Synthesis of Bis

[aryl(diethoxyphosphoryl)methyl] aminesA method involving N-Methyl-bis(2-methoxyethyl)amine has been developed for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines. This synthesis is notable for its efficiency and high yield, contributing to the field of organic phosphorus chemistry (Kaboudin & Jafari, 2007).

Biological Activity in Metal Complexes

Metal complexes containing N-Methyl-bis(2-methoxyethyl)amine derivatives have been studied for their biological activities, particularly their effects on cell growth in human colorectal carcinoma. This demonstrates the potential of such complexes in medicinal chemistry and cancer research (Li et al., 2012).

Polymer Chemistry

The compound has found application in polymer chemistry, particularly in the synthesis of dendrimers and other polymeric structures. This highlights its utility in the development of new materials with potential applications ranging from biomedicine to industrial processes (Devaine-Pressing et al., 2015).

Safety And Hazards

“N-Methyl-bis(2-methoxyethyl)amine” is classified as a flammable liquid and vapor. It is harmful in contact with skin and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment as required .

properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8(4-6-9-2)5-7-10-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMNOVKEEOBOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340885
Record name N-METHYL-BIS(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine

CAS RN

92260-33-8
Record name 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92260-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-BIS(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JESJ Reid, N Sullivan, L Swift… - Sustainable …, 2015 - sustainablechemicalprocesses …
Protic ionic liquids (PILs) have been suggested as “greener” alternatives to conventional solvents in various industrial applications. In order to assess their suitability for such purposes, …

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